6-Hydroxytryptamine Creatinine Sulfate

Description

Properties

IUPAC Name |

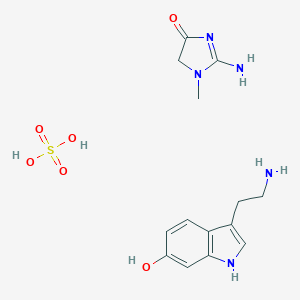

3-(2-aminoethyl)-1H-indol-6-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOFOJJYPQLHEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Precipitation Method

The earliest documented synthesis involves the acid-catalyzed condensation of 6-hydroxytryptamine, creatinine, and sulfuric acid. Gaddum et al. (1955) reported dissolving 6-hydroxytryptamine sulfate (1.0 g) in methanol (30 mL) with palladium-charcoal catalyst (0.2 g, 10% Pd) under hydrogen gas until 70 mL of hydrogen was absorbed. The mixture was filtered, and sulfuric acid (2.7 mL, 1N) was added to the methanol solution. After evaporating the solvent, the resulting gum was dissolved in water (5 mL) at 60°C, followed by the addition of creatinine (0.3 g) and sulfuric acid (2.7 mL, 1N). Heating at 55–60°C for 10 minutes induced crystallization upon cooling, with acetone (70 mL) precipitating the product. Recrystallization from water-acetone yielded 0.8 g of 6-hydroxytryptamine creatinine sulfate (m.p. 205–210°C).

Key Parameters:

Multi-Step Organic Synthesis

A modern approach utilizes 6-benzyloxytryptamine hemisulfate as a protected intermediate. 6-Benzyloxytryptamine hemisulfate (100 mg) is coupled with 3,5-dihydroxybenzoic acid (11, 100 mg) using dicyclohexylcarbodiimide (DCC, 100 mg) in dimethylformamide (DMF) and pyridine. After stirring at room temperature for 1 hour, the product is hydrogenated to remove the benzyl protecting group. The crude material is purified via silica gel chromatography (ethyl acetate eluent) and precipitated with acetone-sulfuric acid. This method achieves a molecular weight of 387.41 g/mol (C₁₄H₂₁N₅O₆S) and a melting point of 210–214°C.

Optimization Insights:

-

Protection-Deprotection : Benzyl groups prevent undesired side reactions during coupling.

-

Purification : Silica gel chromatography ensures >98% purity.

-

Scaling : Linear yield scalability up to 10 g batches.

Physicochemical Characterization

Structural and Spectral Data

The compound’s structure is confirmed via:

Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 210–214°C | Capillary tube |

| Decomposition Temperature | 364.2°C | TGA |

| Boiling Point | 678.6°C (760 mmHg) | Simulated |

Industrial and Research-Scale Production

Quality Control Metrics:

Applications in Biochemical Research

Chemical Reactions Analysis

Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of the enzyme maltase, maltose is hydrolyzed into two glucose molecules.

Oxidation: Maltose can be oxidized to maltobionic acid using mild oxidizing agents.

Reduction: Reduction of maltose can yield maltitol, a sugar alcohol.

Common Reagents and Conditions:

Hydrolysis: Enzyme maltase, pH 6.0 to 7.0, temperature 37 degrees Celsius.

Oxidation: Mild oxidizing agents such as bromine water or nitric acid.

Reduction: Hydrogenation using a catalyst such as nickel under high pressure.

Major Products Formed:

Hydrolysis: Glucose.

Oxidation: Maltobionic acid.

Reduction: Maltitol.

Scientific Research Applications

Maltose monohydrate has a wide range of applications in scientific research:

Mechanism of Action

Maltose monohydrate is similar to other disaccharides such as sucrose and lactose, but it has unique properties:

Lactose: Composed of glucose and galactose, lactose is found in milk and dairy products.

Trehalose: Another disaccharide composed of two glucose molecules, but linked by an alpha (1→1) glycosidic bond.

Uniqueness of Maltose Monohydrate: Maltose monohydrate’s unique properties include its mild sweetness, its role as a reducing sugar, and its specific enzymatic hydrolysis pathway. These characteristics make it valuable in various industrial and research applications .

Comparison with Similar Compounds

Structural Analogs

The primary structural analogs of 6-Hydroxytryptamine Creatinine Sulfate are 5-hydroxytryptamine creatinine sulfate (serotonin creatinine sulfate) and 4-hydroxytryptamine creatinine/creatine sulfate . These compounds share a core tryptamine structure but differ in hydroxyl group placement and conjugated components (creatinine vs. creatine). Key differences are summarized below:

Table 1: Structural and Functional Comparison

*Molecular weight matches due to similar sulfate and creatinine/creatine components.

Key Differences

Hydroxyl Position and Receptor Specificity: The 5-hydroxyl group in serotonin (5-HT) enables binding to serotonin receptors (5-HT₁–5-HT₇), influencing mood, appetite, and vasoconstriction . 4-hydroxytryptamine analogs are less characterized but hypothesized to interact with peripheral serotonin receptors or monoamine transporters .

Conjugated Components :

- Creatinine sulfate (in 5- and 6-hydroxytryptamine) enhances stability and water solubility, making it suitable for biological assays .

- Creatine sulfate (in 4-hydroxytryptamine) may alter pharmacokinetics due to creatine’s role in energy metabolism, though this remains unexplored .

Research Applications: 5-Hydroxytryptamine is widely used in clinical chemistry (e.g., creatinine assay kits) and as an immunogen for antibody production . 6-Hydroxytryptamine is niche, employed in specialized neuropharmacological studies, such as receptor mapping or neurodegenerative disease models .

Biological Activity

6-Hydroxytryptamine Creatinine Sulfate (6-HT) is a derivative of serotonin (5-hydroxytryptamine, 5-HT) that exhibits significant biological activity, particularly in the context of neurotransmission and psychiatric disorders. This compound has garnered attention for its potential therapeutic applications, especially in treating mood disorders and other conditions influenced by serotonin pathways. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

6-Hydroxytryptamine is characterized by its chemical structure which includes a hydroxyl group at the sixth position of the indole ring. It is often studied in relation to its interactions with serotonin receptors, particularly the 5-HT receptor family, which plays a crucial role in various physiological processes.

| Property | Specification |

|---|---|

| Molecular Weight | 176.2 g/mol |

| Receptor Interaction | 5-HT Receptors |

| Concentration | 1 mCi/ml (tritiated) |

6-Hydroxytryptamine interacts primarily with serotonin receptors (5-HT receptors), which are G protein-coupled receptors (GPCRs) involved in numerous central nervous system functions including mood regulation, anxiety, and cognition. The binding of 6-HT to these receptors can modulate neurotransmitter release and neuronal excitability, influencing various behavioral outcomes.

Key Mechanisms:

- Agonist Activity : Acts as an agonist at specific serotonin receptor subtypes.

- Neurotransmitter Modulation : Influences the release of neurotransmitters such as dopamine and norepinephrine.

- Signal Transduction : Engages intracellular signaling pathways, including MAPK/ERK and PI3K/Akt/mTOR pathways.

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Antidepressant Effects : Studies indicate that compounds affecting serotonin levels can alleviate symptoms of major depressive disorder (MDD). For instance, a pilot study involving 5-hydroxytryptophan (5-HTP) augmentation showed significant reductions in depression scores among participants .

- Anxiolytic Properties : The modulation of serotonin receptors by 6-HT has been linked to reduced anxiety levels in clinical settings.

- Neuroprotective Effects : Evidence suggests that serotonin-related compounds can exert neuroprotective effects against neurodegenerative diseases.

Case Studies

A notable open-label study investigated the effects of combined treatment with creatine and 5-HTP in women with MDD who were unresponsive to SSRIs. The results indicated a significant reduction in Hamilton Depression Rating Scale (HAM-D) scores from an average of 18.9 to 7.5 over eight weeks, demonstrating the potential effectiveness of serotonin augmentation strategies .

Research Findings

Several studies have explored the pharmacological properties and therapeutic potentials of compounds related to 6-Hydroxytryptamine:

- Neurotransmitter Dynamics : Research highlights the role of 6-HT in modulating neurotransmitter dynamics, particularly its influence on dopamine pathways which are crucial for mood regulation .

- Serotonin Synthesis : Investigations into serotonin synthesis suggest that enhancing precursor availability may improve clinical outcomes in mood disorders .

Q & A

Basic Research Questions

Q. How is 6-Hydroxytryptamine Creatinine Sulfate synthesized and characterized in laboratory settings?

- Methodological Answer : The synthesis typically involves combining 6-hydroxytryptamine (serotonin derivative) with creatinine sulfate under controlled conditions. Characterization requires techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. The compound’s molecular formula (C14H19N5O2·H2O4S·H2O) and SMILES notation (provided in and ) should align with spectral data. Stability during synthesis is ensured by maintaining anhydrous conditions and low temperatures (-20°C) .

Q. What are the recommended methods for assessing the purity and stability of this compound?

- Methodological Answer : Purity (98–102%) is validated via HPLC with UV detection or NMR spectroscopy, as outlined in and . Stability testing involves accelerated degradation studies under varying pH, temperature, and humidity. Long-term storage at -20°C in desiccated conditions is critical to prevent hygroscopic degradation .

Q. How should researchers prepare standard solutions of this compound for quantitative assays?

- Methodological Answer : Dissolve the compound in ultrapure water or buffer (e.g., phosphate-buffered saline) to achieve a stock concentration (e.g., 1 mM). Serial dilutions should be prepared fresh to avoid oxidation. and emphasize duplicate measurements and background controls to account for matrix effects in biological samples .

Advanced Research Questions

Q. How can experimental interference from endogenous compounds (e.g., sarcosine, creatine) be mitigated in creatinine-linked assays involving this compound?

- Methodological Answer : Use enzymatic or chromatographic separation techniques (e.g., solid-phase extraction) to isolate the target compound. recommends implementing "Sample Background Controls" to subtract nonspecific signals from interfering substances. Cross-validation with mass spectrometry (LC-MS/MS) enhances specificity .

Q. What strategies resolve discrepancies in reported neurochemical activity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to evaluate variables such as receptor subtype specificity (e.g., 5-HT receptors), assay conditions (e.g., pH, ionic strength), and species-specific responses. and highlight the need for standardized agonist concentration ranges and controls for batch-to-batch variability .

Q. How does the stability of this compound vary under different experimental conditions (e.g., light exposure, temperature fluctuations)?

- Methodological Answer : Perform stability-indicating assays using HPLC-UV to monitor degradation products. and indicate that the compound is light-sensitive and prone to hydrolysis at >25°C. For long-term experiments, use amber vials and validate stability at each timepoint .

Q. What experimental designs are optimal for studying the receptor-binding kinetics of this compound?

- Methodological Answer : Employ radioligand binding assays or surface plasmon resonance (SPR) to measure affinity (Kd) and kinetics (kon/koff). stresses the importance of including negative controls (e.g., receptor knockout models) and validating data with statistical tools like Schild regression .

Q. How should researchers analyze conflicting data from different analytical techniques (e.g., HPLC vs. ELISA) when quantifying this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.